Welcome to the BenchChem Online Store!
molecular formula C5H7NO2S B1457002 1-ethynylcyclopropane-1-sulfonamide CAS No. 1108658-43-0

1-ethynylcyclopropane-1-sulfonamide

Cat. No. B1457002
M. Wt: 145.18 g/mol
InChI Key: ONTVIFURVDNFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08093379B2

Procedure details

A mixture of compound 81 (200 mg, 0.81 mmol) and TFA (0.3 mL) in DCM (5 mL) was stirred at room temperature for 16 hrs. The reaction mixture was concentrated under reduced pressure and the crude material was purified by chromatography on silica gel (MeOH/DCM) to yield compound 82 in 70% yield.
Name
compound 81
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
C([NH:8][S:9]([C:12]1([C:15]#[CH:16])[CH2:14][CH2:13]1)(=[O:11])=[O:10])(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:15]([C:12]1([S:9]([NH2:8])(=[O:11])=[O:10])[CH2:14][CH2:13]1)#[CH:16]

Inputs

Step One
Name
compound 81
Quantity
200 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NS(=O)(=O)C1(CC1)C#C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified by chromatography on silica gel (MeOH/DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#C)C1(CC1)S(=O)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.